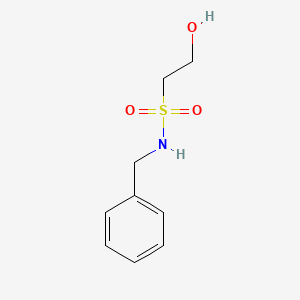

N-benzyl-2-hydroxyethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

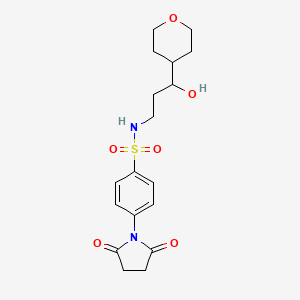

N-benzyl-2-hydroxyethane-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S .

Molecular Structure Analysis

The InChI code for N-benzyl-2-hydroxyethane-1-sulfonamide is 1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

N-benzyl-2-hydroxyethane-1-sulfonamide is a powder at room temperature . Its molecular weight is 215.27 .Scientific Research Applications

- Research : Scientists have synthesized sulfonamide-based indole derivatives, including N-benzyl-2-hydroxyethane-1-sulfonamide, as potential antimicrobial agents . These compounds were screened against Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative bacteria (Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., Enterobacter aerogenes). Notably, they exhibited activity against Staphylococcus aureus and Klebsiella pneumonia.

- Research : Indole, a heterocyclic compound, has diverse physiological activities, including anticancer, antitubercular, and anti-inflammatory effects .

- Research : A novel arylation method was developed, involving sulfonamides and boronic acids. Visible light-mediated N–S bond cleavage led to diaryl sulfones, bypassing traditional transition-metal-catalyzed C(O)–N bond activation .

- Research : N-benzyl-2-hydroxyethane-1-sulfonamide can be synthesized using appropriate starting materials and reaction conditions .

- Research : Researchers confirmed the structure of sulfonamide-based indole derivatives using spectroscopic techniques and then screened them for antimicrobial activity .

Antimicrobial Activity

Heterocyclic Chemistry

Visible Light-Mediated Arylation

Chemical Synthesis

Biological Activity Screening

Medicinal Chemistry Applications

properties

IUPAC Name |

N-benzyl-2-hydroxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJCGWPSPCNZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-hydroxyethane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2657705.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)